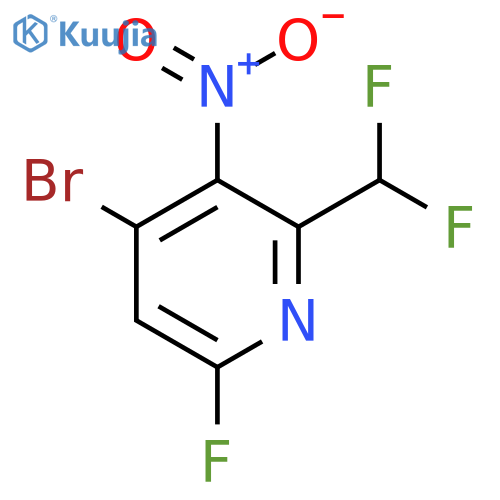Cas no 1806907-95-8 (4-Bromo-2-(difluoromethyl)-6-fluoro-3-nitropyridine)

1806907-95-8 structure
商品名:4-Bromo-2-(difluoromethyl)-6-fluoro-3-nitropyridine
CAS番号:1806907-95-8
MF:C6H2BrF3N2O2
メガワット:270.991490840912
CID:4860604
4-Bromo-2-(difluoromethyl)-6-fluoro-3-nitropyridine 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-2-(difluoromethyl)-6-fluoro-3-nitropyridine
-
- インチ: 1S/C6H2BrF3N2O2/c7-2-1-3(8)11-4(6(9)10)5(2)12(13)14/h1,6H
- InChIKey: VGGQMPYSYRSFIW-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(N=C(C(F)F)C=1[N+](=O)[O-])F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 226
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 58.7
4-Bromo-2-(difluoromethyl)-6-fluoro-3-nitropyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029060714-500mg |
4-Bromo-2-(difluoromethyl)-6-fluoro-3-nitropyridine |
1806907-95-8 | 97% | 500mg |
$1,662.60 | 2022-03-31 | |
| Alichem | A029060714-1g |
4-Bromo-2-(difluoromethyl)-6-fluoro-3-nitropyridine |
1806907-95-8 | 97% | 1g |
$2,950.20 | 2022-03-31 | |
| Alichem | A029060714-250mg |
4-Bromo-2-(difluoromethyl)-6-fluoro-3-nitropyridine |
1806907-95-8 | 97% | 250mg |
$940.80 | 2022-03-31 |
4-Bromo-2-(difluoromethyl)-6-fluoro-3-nitropyridine 関連文献
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
-
Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
-
5. Water
1806907-95-8 (4-Bromo-2-(difluoromethyl)-6-fluoro-3-nitropyridine) 関連製品
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
